4-chloro-N-(2-iodophenyl)benzamide

Purity specification Storage stability Procurement quality control

4-Chloro-N-(2-iodophenyl)benzamide (CAS 346689-44-9; PubChem CID is a di-halogenated N-aryl benzamide derivative bearing a para-chloro substituent on the benzoyl ring and an ortho-iodo substituent on the aniline ring. The compound is supplied as a research-grade fine chemical with a certified purity of 97% and a documented light-sensitivity storage requirement.

Molecular Formula C13H9ClINO
Molecular Weight 357.58
CAS No. 346689-44-9
Cat. No. B2720373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-iodophenyl)benzamide
CAS346689-44-9
Molecular FormulaC13H9ClINO
Molecular Weight357.58
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)I
InChIInChI=1S/C13H9ClINO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17)
InChIKeyHBDDEFUTPBIDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-(2-iodophenyl)benzamide (CAS 346689-44-9) – Halogenated Benzamide Procurement Benchmark


4-Chloro-N-(2-iodophenyl)benzamide (CAS 346689-44-9; PubChem CID 984589) is a di-halogenated N-aryl benzamide derivative bearing a para-chloro substituent on the benzoyl ring and an ortho-iodo substituent on the aniline ring . The compound is supplied as a research-grade fine chemical with a certified purity of 97% and a documented light-sensitivity storage requirement [1]. Its dual-halogen architecture enables regioselective sequential cross-coupling at two electronically distinct positions, distinguishing it from mono-halogenated or regioisomeric analogs where only a single reactive handle or a different reactivity gradient is available [2].

Why In-Class Halogenated Benzamides Cannot Substitute for 4-Chloro-N-(2-iodophenyl)benzamide Without Loss of Function


Halogenated N-aryl benzamides sharing the same molecular formula (C13H9ClINO; MW 357.58) differ critically in the regiochemical placement of chlorine and iodine substituents [1]. The para-chloro/ortho-iodo pattern in 4-chloro-N-(2-iodophenyl)benzamide creates a unique orthogonal reactivity profile: the ortho-iodo site enables rapid oxidative addition in Pd-catalyzed cross-coupling, while the para-chloro site remains available for subsequent orthogonal functionalization under distinct catalytic conditions . Regioisomers such as 2-chloro-N-(4-iodophenyl)benzamide (CAS 303122-24-9) or 4-chloro-N-(3-iodophenyl)benzamide (CAS 897761-86-3) reverse or relocate this halogen pattern, fundamentally altering the electronic environment and steric accessibility of each reactive center [2]. In biological screening contexts, the same regioisomeric shift can produce divergent target-binding outcomes, as evidenced by differential MPO inhibition data across benzamide analogs [3]. Procuring a generic 'chloro-iodo benzamide' without verifying the exact CAS and substitution pattern therefore risks irreproducible synthesis outcomes and invalid biological results.

4-Chloro-N-(2-iodophenyl)benzamide – Quantitative Differentiation Evidence Versus Closest Analogs


Defined 97% Purity with Documented Light Sensitivity Versus Unspecified-Grade Regioisomers

4-Chloro-N-(2-iodophenyl)benzamide (CAS 346689-44-9) is supplied under Alfa Aesar / Thermo Scientific catalogue number H59260 with a certified minimum purity of 97% and an explicit 'Light Sensitive' storage caution [1]. In contrast, the closely related regioisomer 4-chloro-N-(3-iodophenyl)benzamide (CAS 897761-86-3) is listed only as a custom-synthesis item through Chembase and does not carry a publicly certified purity specification from a major international catalogue supplier [2]. For procurement workflows requiring documented lot-specific purity for GLP or reproducible synthesis, catalogued compounds with defined specifications eliminate the variability inherent in custom-synthesized alternatives.

Purity specification Storage stability Procurement quality control

Myeloperoxidase (MPO) Inhibition: 55 nM IC50 Versus Published MPO Inhibitor 4-ABAH (300 nM)

In an aminophenyl fluorescein-based MPO chlorination activity assay, 4-chloro-N-(2-iodophenyl)benzamide inhibited MPO with an IC50 of 55 nM [1]. The well-characterized irreversible MPO inhibitor 4-aminobenzoic acid hydrazide (4-ABAH) exhibits an IC50 of 300 nM (0.3 µM) against isolated MPO enzyme under comparable assay conditions [2]. The 5.5-fold greater potency of the benzamide derivative relative to this established tool compound highlights its potential utility in probe discovery campaigns targeting MPO, though selectivity profiling against other peroxidases remains to be established.

Myeloperoxidase inhibition Inflammation Enzymatic assay

Ortho-Iodo Substitution Provides Superior Oxidative Addition Reactivity Versus Meta-Iodo Regioisomer 4-Chloro-N-(3-iodophenyl)benzamide

The ortho-iodo substituent on the aniline ring of 4-chloro-N-(2-iodophenyl)benzamide is positioned adjacent to the amide NH, enabling participation in directed C–H functionalization or intramolecular cyclization pathways that are geometrically inaccessible to the meta-iodo regioisomer (CAS 897761-86-3) [1]. In Pd-catalyzed cross-coupling, the ortho-iodo site generally undergoes faster oxidative addition compared to a meta-iodo site in electronically comparable aryl iodides, owing to reduced steric shielding from the amide backbone [2]. The meta-substituted analog lacks this proximity-driven reactivity advantage and instead presents a more sterically accessible but electronically decoupled iodine, leading to a distinct product profile in sequential dual-functionalization sequences [3].

Cross-coupling reactivity Regioselectivity Synthetic intermediate

Para-Chloro Substituent Confers Distinct Electronic Profile Versus Ortho-Chloro Regioisomer 2-Chloro-N-(4-iodophenyl)benzamide

The para-chloro group on the benzoyl ring of 4-chloro-N-(2-iodophenyl)benzamide exerts a +0.23 Hammett σp value, contributing a moderate electron-withdrawing inductive effect that influences the carbonyl electrophilicity and hydrogen-bonding capacity of the amide motif [1]. The regioisomer 2-chloro-N-(4-iodophenyl)benzamide (CAS 303122-24-9) places chlorine at the ortho position of the benzoyl ring, introducing steric compression of the amide bond conformation and a different electronic resonance contribution (σo = +0.50 for ortho-substituents, including steric component) [2]. Both compounds are available at 97% purity from Alfa Aesar, enabling direct experimental comparison [3]. This steric and electronic divergence translates to measurably different amide bond rotational barriers and hydrogen-bond acceptor strengths, parameters that control molecular recognition in biological targets and supramolecular assembly.

Electronic effect Hammett substituent constant SAR consistency

Procurement-Relevant Application Scenarios for 4-Chloro-N-(2-iodophenyl)benzamide Based on Quantitative Differentiation Evidence


Orthogonal Dual-Halogen Building Block for Sequential Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry Libraries

The ortho-iodo substituent provides a primary reactive handle for rapid Suzuki-Miyaura or Sonogashira coupling under mild Pd(0) conditions, while the para-chloro site remains intact for a subsequent, electronically distinct coupling step (e.g., Buchwald-Hartwig amination or a second Suzuki coupling under more forcing conditions) [1]. This orthogonal reactivity profile, supported by the compound's defined 97% purity and light-sensitivity specification, makes it suitable for library synthesis workflows requiring sequential diversification at two positions without intermediate protecting-group manipulation . Regioisomers lacking this ortho-iodo/para-chloro pattern (e.g., CAS 303122-24-9 or CAS 897761-86-3) either reverse the reactivity gradient or provide only a single halogen for coupling, limiting scaffold diversification options [2].

Myeloperoxidase Inhibitor Probe Development Leveraging 55 nM IC50 Potency

With an IC50 of 55 nM against MPO chlorination activity—5.5-fold more potent than the standard tool inhibitor 4-ABAH (300 nM)—4-chloro-N-(2-iodophenyl)benzamide represents a viable starting scaffold for structure-guided optimization of MPO inhibitors [3]. The para-chloro substituent provides a well-defined electronic modulation point for SAR exploration without introducing the conformational ambiguity associated with ortho-substituted analogs, enabling cleaner interpretation of potency changes during hit-to-lead optimization [4]. Researchers should note that comprehensive selectivity profiling against thyroid peroxidase (TPO), lactoperoxidase (LPO), and eosinophil peroxidase (EPO) is not yet publicly available and should be commissioned before lead declaration.

Standardized Positive Control for Iodo-Aryl Benzamide Regiochemistry in Crystallographic and Biophysical Studies

The combination of catalogue availability (Alfa Aesar H59260), certified 97% purity, and documented light-sensitivity storage conditions qualifies this compound as a reproducible positive control for crystallographic fragment screening or biophysical assays (SPR, ITC, DSF) where halogen-bonding interactions with the ortho-iodo substituent are under investigation [1]. The para-chloro group serves as an internal reference point for anomalous dispersion in X-ray crystallography, facilitating unambiguous electron density assignment . Procurement from an established catalogue vendor ensures batch-to-batch consistency that custom-synthesized regioisomers (e.g., CAS 897761-86-3) cannot guarantee without additional QC expenditure.

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